2-Methoxy-6-nitrobenzeneacetaldehyde
Description
Contextual Significance of Substituted Benzeneacetaldehydes in Advanced Organic Synthesis
Substituted benzeneacetaldehydes, also known as phenylacetaldehydes, are a class of organic compounds of significant interest in the field of advanced organic synthesis. khanacademy.org Their core structure, featuring a reactive aldehyde group attached to a phenyl ring via a methylene (B1212753) (-CH2-) bridge, makes them versatile building blocks for a wide array of more complex molecules. wikipedia.org The phenylacetaldehyde (B1677652) framework is a key component in the synthesis of various fragrances, polymers, and pharmaceuticals. wikipedia.org
The reactivity of the aldehyde functional group allows it to participate in a multitude of chemical transformations, including oxidations to form phenylacetic acids, reductions to yield phenethyl alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. youtube.comnih.gov Furthermore, the benzene (B151609) ring can be functionalized with various substituent groups, which modulates the molecule's electronic properties and reactivity, enabling chemists to fine-tune its role in a synthetic pathway. youtube.com These compounds are crucial intermediates in the production of natural products, agrochemicals, and materials with specific desired properties.
Research Rationale for Investigating 2-Methoxy-6-nitrobenzeneacetaldehyde as a Key Synthon
A synthon is a conceptual unit within a molecule that aids in planning a chemical synthesis. The rationale for investigating a molecule like this compound as a key synthon stems from the unique combination of its functional groups, which allows for controlled, stepwise chemical modifications.
Drawing a parallel with the known intermediate 2-Methoxy-6-nitrobenzaldehyde, the presence of methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the aromatic ring at specific positions is highly significant. cymitquimica.com The nitro group is a strong electron-withdrawing group, which enhances the electrophilic character of the benzene ring and influences its reactivity in substitution reactions. cymitquimica.com It can also be readily reduced to an amino group (-NH₂), a key functional group in many pharmaceuticals, thereby opening up pathways to a different class of compounds.
The methoxy group, an electron-donating group, also influences the aromatic ring's reactivity. The specific ortho and meta positioning of the methoxy and nitro groups relative to the acetaldehyde (B116499) side chain creates a distinct electronic and steric environment. This arrangement can direct subsequent reactions to specific positions on the ring, offering regioselective control in the synthesis of complex, highly substituted aromatic structures. Therefore, this compound represents a potentially valuable intermediate for constructing elaborate molecular architectures, particularly in medicinal and materials chemistry. cymitquimica.com
Overview of Advanced Methodological Approaches in Chemical Research Applied to Complex Organic Molecules
The characterization and structural elucidation of complex organic molecules like this compound rely on a suite of advanced analytical techniques. onlineorganicchemistrytutor.com These methods provide detailed information about a molecule's atomic composition, connectivity, and three-dimensional structure. alison.com
Spectroscopy: Spectroscopic techniques are fundamental to organic chemistry. onlineorganicchemistrytutor.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. It reveals the connectivity and chemical environment of individual atoms, which is crucial for determining the precise structure. onlineorganicchemistrytutor.comugent.be
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule, such as the aldehyde's carbonyl (C=O) group and the nitro (NO₂) group, by measuring how the molecule absorbs infrared radiation. onlineorganicchemistrytutor.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems like the aromatic ring. onlineorganicchemistrytutor.com
Mass Spectrometry (MS): This powerful technique determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. acs.org The fragmentation patterns observed in MS can also provide valuable clues about the molecule's structure. onlineorganicchemistrytutor.com
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating components of a mixture and assessing the purity of a compound. onlineorganicchemistrytutor.com When coupled with mass spectrometry (e.g., GC-MS), these methods allow for the identification of individual components within a complex sample. alison.comatlantis-press.com
These methodologies are indispensable in modern organic chemistry for confirming the identity of newly synthesized molecules, analyzing reaction pathways, and ensuring the purity of chemical compounds. ugent.be
Data Tables
Chemical Properties of 2-Methoxy-6-nitrobenzaldehyde
As a structurally related compound, the properties of 2-Methoxy-6-nitrobenzaldehyde provide a useful reference.
| Property | Value | Source(s) |
| CAS Number | 19689-88-4 | cymitquimica.comsigmaaldrich.com |
| Molecular Formula | C₈H₇NO₄ | cymitquimica.com |
| Molecular Weight | 181.15 g/mol | sigmaaldrich.comcymitquimica.com |
| Appearance | Light yellow to brown solid | chemicalbook.com |
| Synonyms | Benzaldehyde, 2-Methoxy-6-Nitro- | cymitquimica.com |
Advanced Analytical Techniques in Organic Chemistry
| Technique | Application | Source(s) |
| NMR Spectroscopy | Determines molecular structure, connectivity, and atom environments. | onlineorganicchemistrytutor.comugent.be |
| IR Spectroscopy | Identifies functional groups present in a molecule. | onlineorganicchemistrytutor.com |
| Mass Spectrometry | Measures molecular weight and elemental composition; aids in structural elucidation. | onlineorganicchemistrytutor.comacs.org |
| Chromatography (GC/HPLC) | Separates mixtures and determines the purity of compounds. | onlineorganicchemistrytutor.comalison.com |
Structure
3D Structure
Properties
CAS No. |
85355-48-2 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-methoxy-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO4/c1-14-9-4-2-3-8(10(12)13)7(9)5-6-11/h2-4,6H,5H2,1H3 |
InChI Key |
WRICIFHHNGGISX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Methoxy 6 Nitrobenzeneacetaldehyde and Its Precursors
Exploration of Novel and Efficient Synthetic Routes to the 2-Methoxy-6-nitrobenzeneacetaldehyde Scaffold
The construction of the target molecule, with its specific ortho- and meta-substitution pattern, necessitates sophisticated synthetic design. A plausible precursor for this scaffold is 1-methoxy-3-nitrobenzene. nist.govcymitquimica.com Advanced strategies would then focus on introducing the acetaldehyde (B116499) moiety at the C2 position, ortho to the methoxy (B1213986) group and meta to the nitro group.
Achieving the desired substitution pattern on the benzene (B151609) ring is a primary challenge. Regioselective synthesis ensures that functional groups are installed at the correct positions. For a precursor like 1-methoxy-3-nitrobenzene, electrophilic aromatic substitution would typically be directed to positions ortho and para to the activating methoxy group. However, the presence of the deactivating nitro group complicates this, making direct and selective formylation or acylation at the C2 position difficult.
Advanced approaches to overcome these challenges include:
Directed Ortho-Metalation (DoM): This powerful technique can achieve regioselective functionalization. A directing group on the aromatic ring chelates to an organometallic base (e.g., organolithium reagents), facilitating deprotonation at a specific ortho position. google.comresearchgate.net While the methoxy group in 1-methoxy-3-nitrobenzene can act as a directing group, its directing ability is modest. A more robust strategy might involve a precursor with a more powerful directing group at the C1 position, which is later converted to a methoxy group.
Cascade Reactions: These sequential reactions build molecular complexity in a single pot, often with high stereoselectivity and regioselectivity. A hypothetical cascade could involve a Michael addition followed by an intramolecular cyclization and aromatization to construct the functionalized benzene ring from acyclic precursors.
Sequential C–H Functionalization: This strategy involves the selective activation of different C–H bonds on the benzene ring in a stepwise manner. nih.govacs.org For instance, a directing group could first facilitate the introduction of one substituent, and then a different catalyst could be used to functionalize another C–H bond, offering precise control over the final substitution pattern. nih.govacs.org
The table below illustrates potential regioselective approaches starting from a substituted benzene precursor.
| Approach | Hypothetical Precursor | Key Reagent/Catalyst | Target Transformation |
|---|---|---|---|
| Directed Ortho-Metalation (DoM) | 1-methoxy-3-nitrobenzene | n-Butyllithium / TMEDA | Lithiation at C2, followed by quenching with a formylating agent. |
| Sequential C-H Functionalization | 2-Triazenyl-6-methoxybenzaldehyde | Rh(I) or Rh(III) complexes | Hydroacylation followed by a second C-H activation to introduce other groups before nitration. nih.govacs.org |
| Halogen-Dance/Cross-Coupling | 1-Bromo-2-methoxy-6-nitrobenzene | Pd catalyst, Nitromethane | Palladium-catalyzed nitromethylation, followed by conversion to the aldehyde. nih.govorganic-chemistry.org |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org While MCRs are less commonly used for the direct synthesis of simple scaffolds like this compound, they are invaluable for elaborating complex structures from aromatic aldehydes.
Several named MCRs utilize aromatic aldehydes as key building blocks:
Biginelli Reaction: A three-component reaction between an aromatic aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones. benthamscience.com
Hantzsch Dihydropyridine (B1217469) Synthesis: A four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849).
Ugi and Passerini Reactions: Isocyanide-based MCRs that are highly versatile for creating peptidomimetic structures from aldehydes, amines, carboxylic acids, and isocyanides. rsc.org
These reactions could be employed using a precursor aldehyde (e.g., 2-methoxy-6-nitrobenzaldehyde) to rapidly build molecular complexity. For instance, an Ugi reaction could attach an elaborate side chain to the aromatic core in a single step.
Catalytic Methodologies in the Preparation of this compound
Catalysis is central to modern organic synthesis, offering routes that are more efficient, selective, and environmentally friendly than stoichiometric methods.
Transition metals like palladium, rhodium, and cobalt are workhorses in synthetic chemistry, capable of catalyzing a wide array of transformations.
C–H Activation/Functionalization: This is one of the most direct methods for introducing functional groups. A transition metal catalyst can selectively activate a C–H bond on the 1-methoxy-3-nitrobenzene precursor, enabling its conversion into a C-C bond. thieme.deoup.comresearchgate.net For example, palladium-catalyzed C–H arylation or alkylation could be used to introduce a two-carbon unit that can then be oxidized to the acetaldehyde.
Reductive Carbonylation: Nitroarenes can undergo reductive carbonylation in the presence of transition metal catalysts and a carbon monoxide source. researchgate.net This could potentially be a route to convert the nitro group of a precursor into a different functional group while simultaneously introducing a carbonyl.
Cross-Coupling Reactions: If a halogenated precursor such as 2-bromo-1-methoxy-3-nitrobenzene is available, palladium-catalyzed cross-coupling reactions (e.g., with nitromethane) can be used to install the required carbon framework, which is then converted to the aldehyde. nih.govorganic-chemistry.org This approach serves as a mild and functional-group-tolerant alternative to traditional formylation methods. nih.govorganic-chemistry.org
The following table summarizes some transition metal-catalyzed approaches.
| Catalytic Method | Metal Catalyst | Hypothetical Transformation | Key Advantage |
|---|---|---|---|
| C-H Activation | Palladium (Pd), Rhodium (Rh) | Direct formylation or acylation of 1-methoxy-3-nitrobenzene at the C2 position. researchgate.net | High atom economy, avoids pre-functionalization. |
| Cross-Coupling | Palladium (Pd) | Coupling of 2-halo-1-methoxy-3-nitrobenzene with a formyl anion equivalent. | High functional group tolerance. |
| Reductive Carbonylation | Palladium (Pd), Cobalt (Co) | Transformation of the nitro group in a precursor to generate a carbonyl functionality. researchgate.net | Utilizes the existing nitro group for synthesis. |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing excellent stereoselectivity. Chiral amines, such as proline and its derivatives, can activate aldehydes by forming enamine intermediates, enabling a wide range of asymmetric α- and β-functionalization reactions. acs.orgacs.orgrsc.orgnih.gov While this is more relevant for modifying the acetaldehyde side chain (e.g., creating chiral derivatives) rather than synthesizing the aromatic core itself, organocatalysts can play a crucial role in subsequent transformations of the target molecule. acs.orgrsc.org
Biocatalysis harnesses the power of enzymes to perform chemical transformations with unparalleled selectivity and under mild, environmentally friendly conditions. mdpi.com Several classes of enzymes are relevant for aldehyde synthesis:
Carboxylic Acid Reductases (CARs): These enzymes can reduce aromatic carboxylic acids directly to the corresponding aldehydes. nih.gov A synthetic route could involve the synthesis of 2-methoxy-6-nitrobenzoic acid, followed by its enzymatic reduction to the aldehyde.
Amine Oxidases: These enzymes catalyze the oxidative deamination of primary amines to aldehydes. mdpi.com This would involve synthesizing the corresponding 2-(2-methoxy-6-nitrophenyl)ethanamine precursor.
Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes. chemrxiv.org The synthesis of 2-(2-methoxy-6-nitrophenyl)ethanol followed by ADH-catalyzed oxidation would yield the target compound, avoiding the over-oxidation to carboxylic acid that is common with chemical oxidants. chemrxiv.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgconsensus.appnih.govacs.org The synthesis of a fine chemical like this compound can be made more sustainable by incorporating these principles. nbinno.com
Catalysis: The use of catalytic methods (both transition metal and biocatalysis) is a core principle of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reagents. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste. acs.org MCRs and C-H activation reactions are examples of atom-economical processes.
Use of Renewable Feedstocks: While not directly applicable to this specific target, related aromatic aldehydes like vanillin (B372448) can be produced from lignin (B12514952), a renewable biomass component. researchgate.net Developing routes from renewable aromatic sources is a key goal of green chemistry.
Safer Solvents: Many traditional organic reactions use volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO2, or ionic liquids. nih.gov Biocatalytic reactions are particularly advantageous as they are typically performed in aqueous buffer solutions under mild conditions. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. consensus.app Biocatalysis and some modern organocatalytic and transition metal-catalyzed reactions can often be run under much milder conditions than traditional methods. researchgate.net
The integration of biocatalysis, in particular, offers a promising avenue for the green synthesis of functionalized aldehydes, providing high selectivity, mild reaction conditions, and an improved environmental profile. chemrxiv.orgresearchgate.net
Solvent-Free and Aqueous-Phase Reaction Systems for Sustainable Synthesis
The move away from traditional organic solvents, which contribute significantly to chemical waste, is a central theme in green chemistry. jocpr.com Solvent-free and aqueous-phase reactions offer substantial environmental benefits.
Solvent-Free Systems: Also known as neat or solid-state reactions, these methods eliminate the need for solvents entirely. Reactions are often initiated by grinding solid reactants together or by heating a mixture of reactants without any solvent. cmu.edu For the synthesis of precursors to this compound, such as aromatic aldehydes, solvent-free conditions can be highly effective. For instance, the Willgerodt-Kindler reaction to produce thioamides from aromatic aldehydes has been successfully performed under catalyst- and solvent-free conditions. researchgate.net Similarly, nitriles can be prepared from aldehydes by heating them with hydroxylamine (B1172632) hydrochloride in a solvent-free, one-pot process. researchgate.net These approaches reduce waste, simplify product purification, and can lead to higher yields. cmu.edu
Aqueous-Phase Systems: Water is an ideal green solvent due to its non-toxicity, availability, and safety. jocpr.com Synthesizing organic molecules in water can be challenging due to the low solubility of many nonpolar reactants. However, techniques like using phase-transfer catalysts or simply leveraging the reactivity of reagents in aqueous media have been developed. An efficient method for converting various benzal halides into their corresponding benzaldehydes utilizes aqueous dimethylamine, which significantly accelerates the reaction compared to hydrolysis in water alone. organic-chemistry.org This demonstrates a viable aqueous route for preparing aldehyde precursors. Furthermore, green methods for synthesizing nitro heteroaromatics have been developed using potassium peroxymonosulfate (B1194676) in water, highlighting the potential for carrying out nitration steps in aqueous media. scribd.com
| Strategy | Key Advantages | Relevant Reaction Example | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Reduced waste, simplified workup, potential for higher yields, lower cost. | Conversion of aldehydes to nitriles with hydroxylamine hydrochloride. | researchgate.net |
| Aqueous-Phase Synthesis | Non-toxic solvent (water), enhanced safety, environmentally benign. | Conversion of benzal halides to benzaldehydes using aqueous dimethylamine. | organic-chemistry.org |
Microwave-Assisted and Ultrasonic-Assisted Synthetic Protocols
Alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating. nih.gov Microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been successfully applied to a wide range of reactions, including the synthesis of nitroaromatic compounds. For example, the nitration of phenol (B47542) was achieved in just one minute with a high yield (89%) using microwave irradiation with calcium nitrate (B79036) and acetic acid, avoiding the use of corrosive nitric and sulfuric acids. orientjchem.org The reduction of aromatic nitro compounds to amines has also been significantly expedited using microwave assistance with reagents like molybdenum hexacarbonyl or zinc dust. tandfonline.comuobabylon.edu.iq These rapid, high-yield reactions demonstrate the potential of microwave chemistry for efficiently constructing the nitroaromatic core of the target molecule. researchgate.net
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction kinetics. Ultrasound has been effectively used in the synthesis of aromatic aldehydes and their derivatives. ksu.edu.sanih.gov A key example is the ultrasound-assisted Wittig reaction of alkyltriphenyl phosphonium (B103445) bromides with o-vanillin (a methoxy-substituted benzaldehyde) in basic aqueous conditions to form substituted phenols, which are precursors to quinones. researchgate.net This highlights a green and efficient pathway for elaborating the side chain of a substituted benzaldehyde, a crucial step in forming this compound. nih.gov Condensation reactions involving aromatic aldehydes are also significantly faster and higher-yielding under ultrasonic irradiation. nih.gov
| Technique | Principle | Application Example | Typical Improvement | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Rapid, uniform heating via dielectric polarization. | Nitration of phenol. | Reaction time reduced from hours to minutes; yield increased. | nih.govorientjchem.org |
| Ultrasonic-Assisted | Acoustic cavitation creates localized high-energy zones. | Wittig reaction with o-vanillin. | Shorter reaction times, higher yields, milder conditions. | nih.govresearchgate.net |
Atom Economy and Waste Minimization Strategies in Synthetic Design
The core principles of green chemistry emphasize designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy) and preventing the creation of waste. pnas.orgskpharmteco.com
Atom Economy: This concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations, which inherently generate byproducts. mdpi.com In synthesizing a molecule like this compound, choosing catalytic methods over stoichiometric ones is a key strategy. For example, traditional nitration of benzene using a mixture of nitric and sulfuric acids has a low atom economy of about 51%, generating significant acid waste. rsc.org In contrast, newer catalytic nitration methods can achieve an atom economy of 87%, with water as the only byproduct. rsc.org
Waste Minimization: This broader strategy encompasses not just atom economy but also the reduction of auxiliary substances like solvents and separation agents, which constitute the bulk of waste in fine chemical production. pnas.orgpurkh.com Key strategies include:
Catalysis: Using recyclable catalysts instead of stoichiometric reagents reduces waste and allows for milder reaction conditions. mdpi.com
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, concentration) can maximize product yield and minimize byproduct formation. purkh.com
Avoiding Derivatives: Designing syntheses that avoid the use of protecting and deprotecting groups eliminates steps and the associated reagents and waste. researchgate.net
Solvent Reduction and Recycling: As discussed, using solvent-free methods or benign solvents like water is crucial. When organic solvents are necessary, recycling them through processes like distillation is a vital part of waste reduction. purkh.com
Utilization of Renewable Feedstocks in Related Aromatic Compound Syntheses
The long-term sustainability of chemical manufacturing depends on shifting from fossil fuel-based feedstocks to renewable resources. rsc.org Aromatic compounds, traditionally derived from petroleum, can be sourced from biomass, with lignin being a particularly promising candidate. rsc.org
Lignin, a complex aromatic biopolymer found in plant cell walls, is the most abundant renewable source of aromatic carbon. rsc.org It is a major byproduct of the pulp, paper, and bioethanol industries and is often burned for heat. rsc.org However, advanced valorization techniques are being developed to break down lignin into valuable aromatic monomers, such as vanillate, ferulate, and p-coumarate. nih.govembopress.org
These lignin-derived monomers can serve as starting materials for a range of valuable chemicals. warwick.ac.uk For example, microbial funneling, where engineered microbes convert a mixture of lignin-derived aromatics into a single product, has been used to produce compounds like vanillin-glucoside. nih.gov Demethylation of these aromatic monomers is a key step for converting them into aldehydes and other useful intermediates. embopress.org By leveraging the inherent chemical structures present in lignin, it is possible to devise shorter, more sustainable biosynthetic pathways to complex aromatic products, reducing the reliance on petroleum and contributing to a circular economy. rsc.orgnih.gov
| Renewable Feedstock | Description | Key Monomers Obtained | Potential Application | Reference |
|---|---|---|---|---|
| Lignin | A complex aromatic biopolymer from plant cell walls; a major byproduct of the paper and biofuel industries. | Vanillate, Ferulate, p-Coumarate, Syringate. | Starting materials for synthesizing aromatic aldehydes, polymers, and other high-value chemicals. | rsc.orgnih.govembopress.org |
| Lignocellulosic Biomass | Plant-based material including agricultural waste and wood. | Various aromatic compounds through pyrolysis and catalytic conversion. | Sustainable substitute for fossil fuel-based aromatic production. | rsc.org |
Mechanistic Investigations of Reactions Involving 2 Methoxy 6 Nitrobenzeneacetaldehyde
Elucidation of Fundamental Reaction Pathways and Kinetic Studies
Currently, there is a lack of published research specifically detailing the fundamental reaction pathways and kinetic studies of 2-methoxy-6-nitrobenzeneacetaldehyde. General principles of aldehyde and nitroaromatic chemistry suggest potential reaction routes, but empirical data, including rate constants and activation energies for this specific molecule, are not available in the scientific literature.
Role of this compound as a Reactive Intermediate
While it is plausible that this compound could act as a reactive intermediate in more complex chemical transformations, specific studies demonstrating this role are not found in the available literature.
There are no specific studies in the reviewed literature that focus on the generation and detection of transient species derived from this compound in complex reaction systems.
Although aldehydes and nitroaromatics are well-studied classes of compounds, research specifically identifying this compound as an intermediate in their respective transformations is not available.
Electron Transfer and Radical Chemistry in the Reactivity of this compound
The electron-withdrawing nature of the nitro group and the aldehyde functionality suggests that this compound could participate in electron transfer processes and radical chemistry. However, specific experimental or computational studies to confirm and detail these mechanistic aspects are absent from the current body of scientific literature.
No dedicated research on the photochemical pathways and photo-induced reactivity mechanisms of this compound has been found. While nitroaromatic compounds are often photoactive, the specific behavior of this molecule upon irradiation has not been reported.
Detailed studies on the redox chemistry of this compound and the associated mechanistic insights are not available in the scientific literature.
Pericyclic Reactions and Rearrangements Involving the this compound Framework
The this compound framework is characteristic of ortho-nitrobenzyl compounds, a class of molecules known for their rich photochemical and rearrangement chemistry. While classical pericyclic reactions, as defined by the Woodward-Hoffmann rules, are not the predominant transformation for this specific aldehyde, the underlying principles of cyclic transition states and concerted bond reorganization are evident in its characteristic rearrangements. Mechanistic investigations have largely focused on related o-nitrobenzyl derivatives, and these studies provide a strong basis for understanding the potential reactivity of this compound.
The most significant rearrangements of o-nitrobenzyl compounds are initiated by photochemical activation. Upon exposure to UV light, these compounds undergo a characteristic intramolecular redox reaction, which is often the first step in a cascade of transformations. This process, while not a pericyclic reaction in the strictest sense, involves a cyclic transition state and is a key feature of the reactivity of this molecular framework.
A generalized photochemical rearrangement mechanism for o-nitrobenzyl compounds, which is applicable to this compound, proceeds through several key intermediates. nih.govacs.org The initial step is the photoexcitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic carbon. This results in the formation of an aci-nitro tautomer. This transient species then undergoes a cyclization to form a benzoisoxazoline derivative. Subsequent cleavage of this cyclic intermediate leads to the formation of an o-nitrosobenzaldehyde and the release of the protected group. nih.gov In the case of this compound, this would lead to the formation of 2-methoxy-6-nitrosobenzaldehyde.
The quantum yields of these photoreactions are influenced by the substituents on the aromatic ring and at the benzylic position. For instance, studies on various o-nitrobenzyl derivatives have shown a range of quantum yields, indicating that electronic and steric factors play a crucial role in the efficiency of the rearrangement.
In addition to photochemical reactions, some non-photochemical rearrangements of o-nitrobenzyl compounds have been reported. rsc.org These transformations often require specific activating groups and reaction conditions. For example, the conversion of 2-nitrobenzyl triflate to 2-nitrosobenzaldehyde occurs readily. rsc.org While this compound itself does not possess such a leaving group, this reactivity highlights the inherent potential for rearrangement within the o-nitrobenzyl framework under non-photochemical conditions.
Intramolecular cyclization reactions, which can be considered a type of pericyclic reaction, are also a possibility for derivatives of this compound. For example, if the aldehyde functionality were to be converted into a suitable nucleophile, an intramolecular Michael addition or a similar cyclization could be envisioned, leading to the formation of bicyclic systems. nih.gov
The following table summarizes the key types of rearrangements and the typical intermediates involved for the general class of o-nitrobenzyl compounds, which are expected to be relevant for this compound.
| Reaction Type | Initiator | Key Intermediates | Final Product (from general framework) |
| Photochemical Rearrangement | UV Light | aci-nitro tautomer, Benzoisoxazoline derivative | o-nitrosobenzaldehyde derivative |
| Non-photochemical Rearrangement | Activating Group (e.g., triflate) | Carbocation-like species | o-nitrosobenzaldehyde derivative |
| Intramolecular Cyclization | Nucleophilic trigger | Enolate or other carbanionic species | Bicyclic product |
Detailed research findings on the rates of photolysis for various N-(alpha-substituted-2-nitrobenzyl)ureas further illustrate the influence of substituents on the reactivity of the o-nitrobenzyl framework. nih.gov These studies provide valuable data for predicting the behavior of this compound in similar transformations.
| Compound | Rate of Photolysis (s⁻¹) at pH 7.5 |
| N-(2-nitrobenzyl)urea | 1.7 x 10⁴ |
| N-(alpha-methyl-2-nitrobenzyl)urea | 8.5 x 10⁴ |
| N-(alpha-carboxymethyl-2-nitrobenzyl)urea | 4.0 x 10⁴ |
| N-(alpha-carboxy-2-nitrobenzyl)urea | 1.1 x 10⁵ |
These findings underscore the nuanced reactivity of the this compound framework, which is dominated by rearrangements rather than classical pericyclic reactions. The photochemical pathway leading to nitroso derivatives is the most well-documented and mechanistically understood transformation for this class of compounds.
Computational and Theoretical Studies on 2 Methoxy 6 Nitrobenzeneacetaldehyde
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties.
Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. For 2-Methoxy-6-nitrobenzeneacetaldehyde, DFT calculations would be instrumental in predicting its three-dimensional structure. By optimizing the molecular geometry, researchers can determine bond lengths, bond angles, and dihedral angles with high accuracy.
Furthermore, DFT is used to calculate various molecular properties that can predict reactivity. This includes the distribution of electron density, molecular electrostatic potential (MEP) maps that identify electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical reactivity and stability. While general studies on nitrobenzene (B124822) derivatives often employ DFT to understand these properties, specific data for this compound is not available in the reviewed literature.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These highly accurate methods are particularly useful for elucidating reaction mechanisms. For this compound, ab initio calculations could be used to map out the potential energy surface for various reactions, identifying transition states and intermediates. This would provide a detailed, step-by-step understanding of how the molecule participates in chemical transformations. Studies on similar aromatic nitro compounds have utilized these methods to explore reaction pathways, but such analyses for the target molecule are absent from current scientific publications.
Molecular Dynamics Simulations of this compound in Various Solvation Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol) and calculating the interactions between all atoms.
This approach would provide valuable information on how the solvent affects the conformation and dynamics of the molecule. It could reveal preferential solvation sites and the formation of hydrogen bonds between the solvent and the methoxy (B1213986) or nitro groups of the compound. Such simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment, but no published MD studies for this compound were found.
Prediction of Spectroscopic Signatures and Reaction Barriers for Novel Transformations
Computational methods are also adept at predicting spectroscopic properties. For this compound, quantum chemical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the compound.
Additionally, computational chemistry can be used to predict the energy barriers for potential new reactions. By calculating the activation energy, researchers can assess the feasibility of a proposed chemical transformation before attempting it in a laboratory setting. This predictive power is a significant advantage of computational studies.
Structure-Reactivity Relationship Analysis via Advanced Computational Methods
By systematically modifying the structure of this compound in silico (e.g., by changing substituent groups) and calculating the resulting changes in reactivity descriptors, a quantitative structure-activity relationship (QSAR) could be developed. Advanced computational methods can correlate specific structural features with the molecule's reactivity, providing a deeper understanding of its chemical behavior. This type of analysis is common for classes of compounds but has not been specifically applied to this compound in the available literature.
Advanced Spectroscopic and Analytical Techniques for Probing 2 Methoxy 6 Nitrobenzeneacetaldehyde Transformations
In Situ Spectroscopic Monitoring of Reaction Kinetics and Transient Intermediates
In situ spectroscopy is a powerful tool for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. nih.govfrontiersin.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy and UV-Vis spectroscopy are particularly well-suited for monitoring reactions involving 2-Methoxy-6-nitrobenzeneacetaldehyde. nih.govresearchgate.net
For instance, the reduction of the nitro group in this compound to an amino group can be monitored using in situ FTIR. The strong asymmetric and symmetric stretching vibrations of the nitro group (typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) would decrease in intensity over time. Concurrently, the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) would signal the formation of the amino group. By tracking the absorbance of these characteristic peaks over time, the reaction kinetics can be determined.
Transient intermediates, such as a possible hydroxylamine (B1172632) derivative during the stepwise reduction of the nitro group, could be identified by the appearance of new, temporary absorption bands in the IR spectrum.
Table 1: Hypothetical In Situ FTIR Monitoring of the Reduction of this compound
| Time (minutes) | Absorbance at ~1520 cm⁻¹ (NO₂) | Absorbance at ~3400 cm⁻¹ (NH₂) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
High-Resolution NMR Spectroscopy for Complex Structural Elucidation in Dynamic Reaction Mixtures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of molecules in solution. For this compound, ¹H and ¹³C NMR would provide a clear picture of its molecular structure. The aldehyde proton would exhibit a characteristic downfield shift (around 9.5-10.5 ppm) in the ¹H NMR spectrum. The aromatic protons would show a specific splitting pattern determined by their positions relative to the methoxy (B1213986), nitro, and acetaldehyde (B116499) substituents.
In a dynamic reaction mixture, such as during a condensation reaction involving the aldehyde group, high-resolution NMR can be used to identify the structures of all components, including reactants, products, and any stable intermediates. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously assign all proton and carbon signals, even in complex mixtures. This allows for the complete structural elucidation of novel products derived from this compound.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound and a Hypothetical Aldol (B89426) Condensation Product
| Proton | This compound (ppm) | Hypothetical Product (ppm) |
| Aldehyde CH | ~10.2 | - |
| Methylene (B1212753) CH₂ | ~3.8 | ~4.2 |
| Methoxy OCH₃ | ~3.9 | ~3.9 |
| Aromatic H | ~7.2 - 7.8 | ~7.3 - 8.0 |
| Vinylic CH | - | ~6.5 |
Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Product Identification in Multi-Step Reactions
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of molecules. nih.gov In the context of multi-step reactions involving this compound, techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with tandem mass spectrometry (MS/MS) can be used to identify products and intermediates, thereby elucidating the reaction mechanism. nih.gov
For example, in a multi-step synthesis starting from this compound, MS can be used to confirm the mass of the expected product in each step. Furthermore, by inducing fragmentation of the molecular ion in the mass spectrometer (MS/MS), one can obtain structural information about the molecule. The fragmentation pattern can help to distinguish between isomers and to confirm the connectivity of different functional groups within the molecule. This is particularly useful for identifying unexpected products or byproducts, providing crucial insights into the reaction pathway.
Table 3: Hypothetical Mass Spectrometry Data for a Two-Step Transformation of this compound
| Reaction Step | Expected Product | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1. Reduction | 2-Amino-6-methoxybenzeneacetaldehyde | 166.08 | 149, 134, 121 |
| 2. Imine Formation | N-Benzyl-2-amino-6-methoxybenzeneimine | 255.15 | 164, 91 |
X-ray Crystallography of Co-crystals or Derivatives for Solid-State Reactivity Studies and Conformational Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, forming co-crystals or crystalline derivatives can facilitate crystallographic analysis. researchgate.netnih.govnih.gov
For instance, a derivative could be formed by reacting the aldehyde with an appropriate amine to form a stable, crystalline imine. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's preferred conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov These solid-state interactions can influence the reactivity of the molecule in the solid phase. By analyzing the crystal structures of a series of derivatives, one can gain insights into how structural modifications affect the molecular conformation and packing, which can be correlated with solid-state reactivity.
Table 4: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| β (°) | 98.5 |
| Volume (ų) | 1354.2 |
Derivatization and Advanced Organic Transformations of 2 Methoxy 6 Nitrobenzeneacetaldehyde
Synthesis of Complex Heterocyclic Systems Utilizing 2-Methoxy-6-nitrobenzeneacetaldehyde as a Building Block
The structure of this compound makes it a potentially valuable precursor for the synthesis of a variety of complex heterocyclic systems. The aldehyde functional group is a key reactive site for cyclization reactions. For instance, it could participate in condensation reactions with dinucleophiles to form heterocyclic rings. The presence of the ortho-methoxy and nitro groups can influence the reactivity of the aldehyde and the benzene (B151609) ring, and could also be incorporated into the final heterocyclic structure or serve as directing groups for subsequent transformations.
Theoretically, this compound could be employed in well-established synthetic methodologies for heterocycle formation, such as:
Pictet-Spengler Reaction: Following reduction of the nitro group to an amine and subsequent conversion of the aldehyde to a phenethylamine (B48288) derivative, an intramolecular cyclization could yield tetrahydroisoquinoline scaffolds.
Fischer Indole (B1671886) Synthesis: Reaction with a hydrazine (B178648) derivative could, in principle, lead to the formation of an indole ring, a common motif in pharmaceuticals and natural products. The steric hindrance from the ortho-substituents might, however, pose a challenge for this transformation.
Hantzsch Dihydropyridine (B1217469) Synthesis: The aldehyde could be condensed with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridine derivatives, which are a known class of calcium channel blockers.
Despite these theoretical possibilities, specific examples of the synthesis of complex heterocyclic systems using this compound as a starting material are not documented in the current body of scientific literature.
Applications in Multi-Step Synthesis of Natural Product Analogs or Advanced Pharmaceutical Precursors
The structural motifs present in this compound are reminiscent of subunits found in various natural products and pharmaceutically active compounds. The ortho-nitro-methoxy-substituted aromatic ring, in particular, could serve as a key building block in a multi-step synthetic sequence. The aldehyde functionality provides a handle for chain extension and the introduction of further stereocenters, which are crucial for the synthesis of complex target molecules.
Potential, though currently undocumented, applications could include:
Synthesis of Alkaloid Scaffolds: Many alkaloids contain substituted aromatic rings. By strategically modifying the aldehyde and nitro groups, it is conceivable that this compound could be elaborated into more complex alkaloid precursors.
Precursors for Bioactive Compounds: The nitro group can be reduced to an amine, which is a common functional group in many drug molecules. This, combined with transformations of the aldehyde, could lead to the synthesis of advanced pharmaceutical intermediates.
It is important to reiterate that while the structure of this compound suggests its utility in these areas, there is a lack of specific published research to substantiate these potential applications.
Tandem and Cascade Reactions Incorporating this compound for Enhanced Synthetic Efficiency
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a powerful strategy for increasing synthetic efficiency. The multiple functional groups of this compound make it an interesting candidate for such reaction sequences.
A hypothetical cascade reaction could be initiated at the aldehyde group, with subsequent involvement of the nitro group or the aromatic ring. For example, an initial aldol (B89426) or Knoevenagel condensation at the aldehyde could be followed by an intramolecular reaction involving the nitro group, such as a Michael addition or a cyclization, after its reduction.
However, a thorough search of the chemical literature did not yield any specific examples of tandem or cascade reactions that incorporate this compound. The development of such efficient synthetic routes remains a potential area for future research.
Strategic Functionalization at the Nitro and Methoxy (B1213986) Groups: Directed Transformations
The nitro and methoxy groups of this compound offer opportunities for strategic functionalization, allowing for the directed synthesis of a range of derivatives.
Transformations of the Nitro Group:
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. nih.gov Common transformations include:
Reduction to an Amine: This is a fundamental transformation that opens up a vast area of chemistry. The resulting aniline (B41778) derivative can be further functionalized through acylation, alkylation, or diazotization reactions.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamine (B1172632) group.
Nef Reaction: While typically applied to aliphatic nitro compounds, under certain conditions, related transformations of aromatic nitro compounds can lead to the formation of carbonyl groups. mdpi.com
Transformations of the Methoxy Group:
The methoxy group is generally stable, but it can be cleaved to a hydroxyl group under specific conditions. This process, known as O-demethylation, is often accomplished using strong acids like HBr or Lewis acids such as BBr₃. chem-station.com The resulting phenol (B47542) can then be used in a variety of subsequent reactions, including etherification, esterification, or as a nucleophile in aromatic substitution reactions.
Due to the lack of specific research on this compound, no data tables with detailed research findings on these transformations can be provided. The strategic functionalization of this compound remains a topic for further investigation.
Future Perspectives in 2 Methoxy 6 Nitrobenzeneacetaldehyde Research
Emerging Methodologies for its Sustainable Synthesis and Controlled Reactivity
The development of synthetic routes to 2-Methoxy-6-nitrobenzeneacetaldehyde would be the foundational step in its research. Future efforts would likely focus on sustainable and efficient methodologies. Modern synthetic strategies such as C-H activation, photocatalysis, and flow chemistry could offer elegant solutions for its preparation, minimizing waste and improving safety.
Control over the reactivity of its aldehyde and nitro groups, alongside the influence of the methoxy (B1213986) substituent, would be a key area of investigation. Methodologies that allow for the selective transformation of one functional group in the presence of others would be highly valuable for its use as a versatile building block in organic synthesis.
Table 1: Potential Sustainable Synthesis Approaches for this compound
| Methodology | Potential Advantages | Key Research Challenges |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Catalyst design, substrate scope, and optimization of reaction parameters. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Reactor design, handling of solid reagents or products, and scaling up. |
| Biocatalysis | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering, substrate specificity, and process optimization. |
Potential as a Precursor in Advanced Materials Science and Functional Molecule Design
Should this compound become accessible, its unique combination of functional groups could make it a valuable precursor in materials science and for the design of functional molecules. The aldehyde group can participate in a variety of condensation reactions to form polymers, while the nitro group could be reduced to an amine, opening up further avenues for derivatization.
The aromatic core, substituted with electron-donating (methoxy) and electron-withdrawing (nitro) groups, suggests potential for applications in optoelectronics. Its derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials.
Table 2: Hypothetical Applications of this compound Derivatives
| Application Area | Potential Derivative Structure | Key Functional Role |
| Organic Electronics | Conjugated polymers incorporating the 2-methoxy-6-aminobenzene scaffold. | Charge transport, light emission. |
| Chemosensors | Schiff base derivatives formed from the aldehyde functionality. | Selective binding to specific analytes. |
| Pharmaceuticals | Heterocyclic compounds synthesized from the core structure. | Biologically active scaffolds. |
Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Related Fields
The exploration of this compound would inherently foster interdisciplinary collaborations. Its synthesis and characterization would fall under the purview of organic chemistry. However, investigations into its potential applications would necessitate expertise from various fields.
Collaboration with materials scientists would be crucial for evaluating the properties of polymers and other materials derived from it. Similarly, its potential as a bioactive molecule would require partnerships with medicinal chemists and chemical biologists to explore its interactions with biological targets. The unique electronic properties of the molecule could also attract the attention of physical chemists and computational scientists for theoretical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
